3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Description

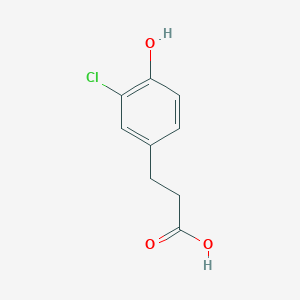

3-(3-Chloro-4-hydroxyphenyl)propanoic acid (C₉H₉ClO₃, molecular weight 200.62 g/mol) is a chlorinated derivative of 3-phenylpropanoic acid, isolated from the marine actinomycete Streptomyces coelicolor LY001 found in the Red Sea sponge Callyspongia siphonella . This compound features a chlorine atom at the 3-position and a hydroxyl group at the 4-position on the phenyl ring, attached to a three-carbon propanoic acid chain. It is notable as one of the first natural chlorinated phenylpropanoic acid derivatives discovered, with selective antimicrobial activity against Escherichia coli and Staphylococcus aureus .

Structure

2D Structure

Properties

IUPAC Name |

3-(3-chloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFMGDDKGCCBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antimicrobial properties, suggesting that the targets could be certain enzymes or proteins essential for the survival of microorganisms.

Biochemical Pathways

Given its potential antimicrobial properties, it may interfere with essential biochemical pathways in microorganisms, leading to their death. The downstream effects could include disruption of cell wall synthesis, protein synthesis, or other vital processes.

Pharmacokinetics

As a carboxylic acid, it might undergo metabolism via conversion to a coenzyme A (CoA) derivative, which is a common metabolic pathway for carboxylic acids. These properties significantly impact the bioavailability of the compound, determining how effectively it can exert its effects in the body.

Result of Action

Based on its potential antimicrobial properties, it may lead to the death of microorganisms by disrupting essential cellular processes.

Biochemical Analysis

Biochemical Properties

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is believed to interact with various enzymes, proteins, and other biomolecules. Specific interactions have not been fully elucidated. The compound’s phenolic group potentially confers significant antioxidative potential, which is important for modulating oxidative stress pathways in various biochemical reactions.

Cellular Effects

It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

3-(3-Chloro-4-hydroxyphenyl)propanoic acid, a derivative of phenolic compounds, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

The compound is characterized by the presence of a chloro and hydroxy group on the aromatic ring, which significantly influences its biological interactions. The structural formula can be represented as follows:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. In a study conducted by Abdelhameed et al., the compound demonstrated selective activity against Escherichia coli, Staphylococcus aureus, and Candida albicans . The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A systematic review highlighted its effectiveness in reducing cell viability in various cancer cell lines, particularly A549 lung cancer cells. The study reported that certain derivatives of this compound could reduce A549 cell viability by up to 50% .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Doxorubicin | 2.29 |

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. It exhibited notable scavenging activity, which suggests its role in mitigating oxidative stress. The antioxidant capacity was comparable to that of ascorbic acid in some tests, indicating its utility in developing nutraceuticals .

Case Studies

- Antimicrobial Efficacy : A study on the antimicrobial properties of chlorinated phenolic acids revealed that this compound effectively inhibited the growth of multidrug-resistant bacterial strains . The findings underscore its potential application in treating infections caused by resistant pathogens.

- Anticancer Research : In another investigation, derivatives of this compound were synthesized and tested against various cancer models. The results indicated that modifications to the phenolic structure could enhance anticancer activity, making it a promising scaffold for drug development .

Scientific Research Applications

Chemistry

3-(3-Chloro-4-hydroxyphenyl)propanoic acid serves as a building block for synthesizing more complex organic molecules. Its chlorinated structure allows for various chemical transformations, including:

- Oxidation to form ketones or carboxylic acids.

- Reduction to modify functional groups.

- Substitution reactions to introduce different functional groups, enhancing its versatility in synthetic chemistry.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing healthy cells. For instance:

- A study demonstrated that certain derivatives reduced the viability of A549 lung cancer cells significantly while showing minimal toxicity to non-cancerous Vero cells .

- The compound has also shown potential in modulating lipid metabolism in macrophages, which could have implications for treating atherosclerosis .

Medicine

The medicinal applications of this compound are particularly promising:

- Anti-inflammatory Effects : Research indicates that the compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Drug Development : Its structural characteristics allow it to be explored as a scaffold for designing new anticancer agents with enhanced efficacy and reduced side effects .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Peptide Synthesis : Its role as an organic buffer in biochemical applications enhances its utility in pharmaceutical formulations.

- Production of Specialty Chemicals : The compound is involved in synthesizing intermediates for various chemical products, including agrochemicals and pharmaceuticals .

Anticancer Activity Case Study

A study conducted on derivatives of this compound evaluated their anticancer properties using the A549 cell line. The results are summarized in Table 1.

| Compound | IC50 (µM) | Selectivity Index (Cancer/Normal) |

|---|---|---|

| Compound 1 | 15 | 5 |

| Compound 2 | 30 | 10 |

| Compound 3 | 12 | 8 |

IC50 values indicate the concentration required to inhibit cell growth by 50%. A higher selectivity index suggests better safety profiles for normal cells.

Lipid Metabolism Study

Another study focused on the effects of this compound on lipid accumulation in macrophages. The findings are presented in Table 2.

| Treatment | Total Cholesterol Reduction (%) | Foam Cell Formation Inhibition (%) |

|---|---|---|

| Control | - | - |

| HPPA (12.5 µg/mL) | 28.75 | 44.15 |

| PCA2 (12.5 µg/mL) | 31.36 | 47.55 |

These results indicate significant potential for therapeutic applications in cardiovascular diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenylpropanoic Acid Derivatives

The following compounds share structural similarities with 3-(3-chloro-4-hydroxyphenyl)propanoic acid, differing in substituent positions and functional groups:

Key Observations:

Chlorination Impact: The dichloro derivatives (e.g., 3,5-dichloro substitution) exhibit stronger antimicrobial activity compared to the monochloro variant, likely due to increased electron-withdrawing effects enhancing membrane permeability .

Substituent Position and Bioactivity: The hydroxyl group at the 4-position is critical for antimicrobial activity, as seen in this compound. Replacement with methoxy (e.g., 3-(3-chloro-4-methoxyphenyl)propanoic acid) may alter target binding . In 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, the methoxy group at the 3-position confers anti-tubercular activity, suggesting substituent flexibility in modulating biological targets .

Non-Chlorinated Analogs

Key Observations:

Chlorine vs. Hydroxyl Groups: The absence of chlorine in 3-phenylpropanoic acid results in negligible antimicrobial activity, highlighting the necessity of halogenation for target specificity . 3-(4-Hydroxyphenyl)propanoic acid, lacking chlorine, shows divergent bioactivity (e.g., antioxidant properties), indicating that substituent type dictates functional roles .

Structural Rigidity: E-Cinnamic acid’s α,β-unsaturated system confers broader antimicrobial activity compared to saturated propanoic acid derivatives, likely due to enhanced interaction with microbial enzymes .

Research Findings and Implications

- Antimicrobial Selectivity: this compound demonstrates selective inhibition of Gram-positive (S. aureus) and Gram-negative (E. coelicolor .

- Synthetic Modifications: Methyl esterification or methoxy substitution (e.g., 3-(3-chloro-4-methoxyphenyl)propanoic acid) offers avenues for optimizing pharmacokinetic properties while retaining bioactivity .

- Ecological Significance: The production of chlorinated phenylpropanoic acids by marine actinomycetes underscores their ecological role in microbial competition and adaptation .

Preparation Methods

Hydrochlorination of Acrylic Acid

Process Overview:

The most prominent preparation method involves the hydrochlorination of acrylic acid, where hydrochloric acid gas is introduced simultaneously with acrylic acid into a reaction medium containing a sediment of the product or a dilute aqueous solution. This process is detailed in US patent US5731469A (1996), which describes a semi-continuous process optimized for industrial scale.

Reaction Conditions and Parameters:

| Parameter | Details |

|---|---|

| Reaction Medium | Sediment comprising 70-100% 3-chloropropionic acid, with water or aqueous HCl solutions (5-25%) |

| Temperature | Maintained between 40°C and 60°C |

| Pressure | Atmospheric (preferred), though reactions under 1.5-5 bar are also documented |

| Gas Flow Rate | HCl at approximately 0.5 mol/h, acrylic acid at 1 mol/h |

| Stirring | Ensures good gas-liquid contact |

| Monitoring | Gas chromatography, proton NMR, or potentiometric assay for HCl consumption |

- The process can be carried out at atmospheric pressure, reducing equipment costs.

- The reaction mixture is heated to 40–60°C before and during reaction.

- The hydrochloric acid and acrylic acid are introduced in molar ratios of 0.70 to 1.30, preferably 0.8 to 1.15, optimizing selectivity.

- Post-reaction, azeotropic distillation under reduced pressure removes residual HCl and acrylic acid, yielding high-purity 3-chloropropionic acid.

- Minimal hydrochloric acid gas loss

- Residual acrylic acid content less than 2%

- Direct use of the product as an intermediate in pharmaceutical synthesis

Alternative Synthetic Routes

a. Halogenation of Precursors:

Some methods involve halogenating phenolic precursors, such as 3-hydroxyphenylpropionic acid derivatives, using reagents like N-chlorosuccinimide or other chlorinating agents, followed by hydrolysis of esters or amides to yield the acid. However, these are less common for large-scale production due to lower yields and harsher conditions.

b. Multi-step Organic Synthesis:

Other approaches include multi-step synthesis starting from phenol derivatives, involving chlorination, side-chain elongation, and oxidation steps. These methods are more suitable for laboratory-scale synthesis and less so for industrial applications.

Biosynthetic and Natural Product Approaches

Research indicates that marine actinomycetes such as Streptomyces coelicolor can biosynthesize chlorinated phenylpropanoic acids naturally, as evidenced by the isolation of chlorinated derivatives from marine microbial sources. These natural biosynthetic pathways involve halogenase enzymes that incorporate chlorine into aromatic compounds, offering potential biotechnological routes for production.

Research Findings and Data Summary

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrochlorination of acrylic acid | Acrylic acid, HCl gas | 40–60°C, atmospheric pressure | High purity, residual acrylic acid <2% | Industrially scalable, cost-effective |

| Phenolic precursor halogenation | Chlorinating agents (e.g., N-chlorosuccinimide) | Room to elevated temperatures | Variable | Suitable for laboratory synthesis |

| Biosynthesis via microbial halogenation | Marine Streptomyces strains | Cultivation conditions vary | Natural yields | Potential for sustainable production |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-Chloro-4-hydroxyphenyl)propanoic acid in laboratory settings?

- Methodological Answer : Synthesis can involve microbial isolation or chemical routes. For microbial production, Streptomyces coelicolor LY001 has been reported to yield the compound via fermentation, followed by extraction with ethyl acetate and purification using column chromatography . For chemical synthesis, chiral resolution techniques are critical. Enantioselective synthesis of the (2S)-2-amino derivative involves protecting group strategies and chiral catalysts, as described for related phenylpropanoic acids .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Structural Elucidation : Employ - and -NMR to confirm the aromatic proton environment and chlorine substitution pattern. Compare spectral data with NIST reference standards for phenylpropanoic acids .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M-H]⁻ at m/z 213.0064 for C₉H₈ClO₃⁻) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.

- Storage : Store in airtight containers at 4°C, away from light to prevent degradation.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to institutional guidelines for halogenated organics .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how can its metabolites be identified?

- Methodological Answer : The compound undergoes phase I/II metabolism. Key pathways include:

- Dehydroxylation : Converts to 3-(3,4-dihydroxyphenyl)propanoic acid under anaerobic conditions (simulated via rat liver microsomes) .

- Conjugation : Sulfation or glucuronidation at the hydroxyl group forms O-sulphate and O-glucuronide metabolites. Use LC-MS/MS with negative ion mode to detect these conjugates (e.g., [M-H]⁻ shifts by 80 Da for sulphate) .

- Decarboxylation : Generates 4-hydroxyphenylacetic acid, identified via GC-MS after derivatization with BSTFA .

Q. How does the antimicrobial activity of this compound vary across bacterial and fungal strains, and what mechanisms are proposed?

- Methodological Answer :

- Activity Spectrum : Demonstrates inhibition zones of 7–23 mM against Staphylococcus aureus, Escherichia coli, and Candida albicans in agar diffusion assays .

- Mechanistic Insights : The chloro and hydroxyl groups likely disrupt microbial membrane integrity. Test via fluorescence microscopy using propidium iodide uptake in treated C. albicans .

- Synergy Studies : Combine with β-lactams to assess potentiation effects using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Q. What challenges arise in the enantioselective synthesis of this compound, and how can they be methodologically addressed?

- Methodological Answer :

- Chirality Control : The (2S)-enantiomer synthesis requires asymmetric catalysis. Use Evans oxazolidinones or chiral auxiliaries like (R)-BINOL to direct stereochemistry .

- Byproduct Mitigation : Competing racemization during deprotection can be minimized by low-temperature saponification (e.g., 0°C with LiOH/THF) .

- Analytical Validation : Confirm enantiomeric excess (≥98%) via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol = 90:10) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.